2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by 1H NMR, 13C NMR, and MS . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen .Chemical Reactions Analysis
The compound is involved in several step reactions of substitution, click reaction, and addition reaction . Some of the compounds synthesized from it are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .Scientific Research Applications
Herbicidal Activity and Synthesis
Compounds with structures similar to the target molecule, particularly those featuring aryl-formyl piperidinone derivatives, have been designed, synthesized, and evaluated for their herbicidal activity. For instance, a series of substituted aryl-formyl piperidinone derivatives demonstrated significant herbicidal activity, with one compound showcasing a particularly effective IC50 value, indicating potential as a lead compound for the development of green herbicidal agents (Fu et al., 2021).
Insecticidal Properties
Another study explored the insecticidal properties of compounds isolated from Piper spp., including derivatives that resemble parts of the structure of the target compound. These studies show that specific synthesized amides exhibit toxicity towards certain insect species, suggesting a potential route for developing new insecticidal compounds (Nair et al., 1986).
Antidepressant Metabolism
The metabolism of Lu AA21004, a novel antidepressant, into various metabolites including a compound structurally similar to the target molecule, has been studied, revealing the involvement of cytochrome P450 and other enzymes. These insights into the metabolic pathways can inform drug development and optimization strategies (Hvenegaard et al., 2012).
Organotin(IV) Complexes for Biological Applications
Organotin(IV) complexes derived from structural analogs of the target compound have been synthesized and characterized, demonstrating potential applications in biology due to their activity against various bacteria and fungi. These findings suggest avenues for the development of new antimicrobial agents (Shahid et al., 2005).
Lanthanide-based Coordination Polymers
Derivatives of similar structures have been used to support lanthanide coordination compounds, demonstrating intriguing photophysical properties. Such studies hint at applications in materials science, particularly in the development of materials with specific optical properties (Sivakumar et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . This compound recognizes E3 ubiquitin ligase and the target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated .
Biochemical Pathways
The compound is involved in the protein degradation pathway . The proteasome recognizes and degrades the polyubiquitinated target protein .
Result of Action
The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . This suppression could potentially lead to a decrease in the pathogenesis of cancer and other diseases where IDO1 is excessively activated .
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-14-19(29-18-7-3-2-6-17(18)22(27)28)21(26)24(20)16-10-8-15(9-11-16)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWRYGXJGGBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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